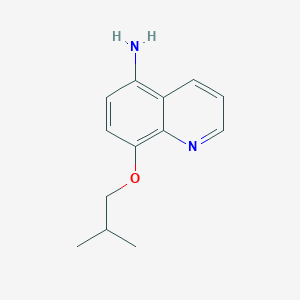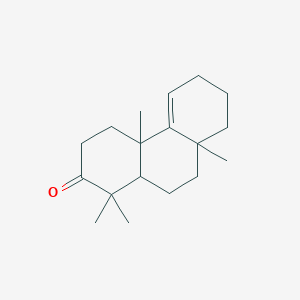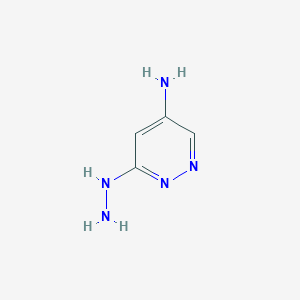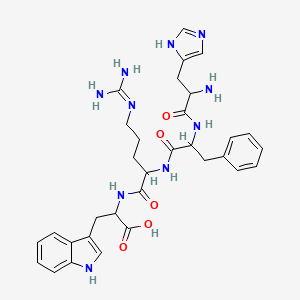
4,6-Dibromo-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2,1,3-benzothiadiazole est un composé hétérocyclique appartenant à la famille des benzothiadiazoles. Il se caractérise par la présence de deux atomes de brome aux positions 4 et 6 du cycle benzothiadiazole. Ce composé présente un intérêt significatif dans le domaine de l'électronique organique en raison de ses propriétés électroniques uniques, ce qui en fait un élément de construction précieux pour la synthèse de divers semi-conducteurs organiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
4,6-Dibromo-2,1,3-benzothiadiazole peut être synthétisé par la bromination du 2,1,3-benzothiadiazole. La réaction implique généralement l'utilisation de brome en présence d'acide bromhydrique. Le processus est effectué dans des conditions contrôlées pour assurer la bromination sélective aux positions 4 et 6 .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la concentration et le temps de réaction, afin d'obtenir des rendements élevés et une pureté adaptés aux applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions
4,6-Dibromo-2,1,3-benzothiadiazole subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactions de couplage croisé : Il peut participer à des réactions de couplage de Suzuki-Miyaura et de Stille pour former des liaisons carbone-carbone avec d'autres composés aromatiques.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcoolates.
Réactions de couplage croisé : Des catalyseurs au palladium sont généralement utilisés avec des bases telles que le carbonate de potassium dans des solvants tels que le toluène ou le DMF.
Principaux produits formés
Produits de substitution : Selon le nucléophile utilisé, divers benzothiadiazoles substitués peuvent être formés.
Produits de couplage : Les produits des réactions de couplage croisé sont souvent des systèmes π-conjugués étendus, qui sont utiles dans l'électronique organique.
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de l'électronique organique et de la science des matériaux. Certaines de ses applications comprennent :
Semi-conducteurs organiques : Il sert d'élément de construction pour la synthèse de semi-conducteurs organiques utilisés dans les diodes électroluminescentes (DEL) et les dispositifs photovoltaïques.
Polymères conducteurs : Il est utilisé dans la synthèse de polymères conducteurs qui sont utilisés dans divers appareils électroniques.
Dispositifs photovoltaïques : Le composé est un intermédiaire clé dans la production de matériaux pour les cellules solaires organiques.
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets est principalement lié à ses propriétés électroniques. La présence d'atomes de brome augmente la nature électrophile du cycle benzothiadiazole, ce qui affecte à son tour l'affinité électronique et la bande interdite du composé. Cela en fait une unité d'accepteur efficace dans les semi-conducteurs organiques de type donneur-accepteur, facilitant un transport et une séparation de charge efficaces dans les dispositifs électroniques .
Applications De Recherche Scientifique
4,6-Dibromo-2,1,3-benzothiadiazole is widely used in scientific research, particularly in the fields of organic electronics and materials science. Some of its applications include:
Organic Semiconductors: It serves as a building block for the synthesis of organic semiconductors used in light-emitting diodes (LEDs) and photovoltaic devices.
Conducting Polymers: It is used in the synthesis of conducting polymers that are employed in various electronic devices.
Photovoltaic Devices: The compound is a key intermediate in the production of materials for organic solar cells.
Mécanisme D'action
The mechanism by which 4,6-Dibromo-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic properties. The presence of bromine atoms enhances the electron-withdrawing nature of the benzothiadiazole ring, which in turn affects the compound’s electron affinity and band gap. This makes it an effective acceptor unit in donor-acceptor type organic semiconductors, facilitating efficient charge transport and separation in electronic devices .
Comparaison Avec Des Composés Similaires
Composés similaires
4,7-Dibromo-2,1,3-benzothiadiazole : Un autre dérivé dibromo du benzothiadiazole, communément utilisé dans des applications similaires.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole : Un dérivé fluoré qui offre des propriétés électrophile améliorées.
Benzo[c][1,2,5]thiadiazole : Un composé apparenté utilisé dans la synthèse de semi-conducteurs organiques.
Unicité
4,6-Dibromo-2,1,3-benzothiadiazole est unique en raison de son motif de bromination spécifique, qui confère des propriétés électroniques distinctes par rapport aux autres dérivés dibromo. Cela le rend particulièrement précieux dans la conception de matériaux avec des caractéristiques électroniques adaptées à des applications spécifiques dans l'électronique organique.
Propriétés
Formule moléculaire |
C6H2Br2N2S |
|---|---|
Poids moléculaire |
293.97 g/mol |
Nom IUPAC |
4,6-dibromo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
Clé InChI |
LLKRMESEOPNWJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NSN=C21)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)




![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)





![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)


